molecular formula C10H13BF4OS B1587306 Dimethylphenacylsulfonium Tetrafluoroborate CAS No. 24806-57-3

Dimethylphenacylsulfonium Tetrafluoroborate

Cat. No. B1587306
CAS RN: 24806-57-3
M. Wt: 268.08 g/mol
InChI Key: NYDZUKNJLPHOOF-UHFFFAOYSA-N
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Description

Dimethylphenacylsulfonium Tetrafluoroborate is a chemical compound with the molecular formula C10H13BF4OS and a molecular weight of 268.08 . It appears as a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular structure of Dimethylphenacylsulfonium Tetrafluoroborate consists of a sulfonium group attached to a phenacyl group and a tetrafluoroborate group . The InChI code for this compound is 1S/C10H13OS.BF4/c1-12(2)8-10(11)9-6-4-3-5-7-9;2-1(3,4)5/h3-7H,8H2,1-2H3;/q+1;-1 .


Physical And Chemical Properties Analysis

Dimethylphenacylsulfonium Tetrafluoroborate is a solid at 20 degrees Celsius . . It has a melting point of 169.0 to 172.0 °C and is almost transparent in methanol .

Scientific Research Applications

Peptide Synthesis

Dimethylphenacylsulfonium Tetrafluoroborate has been utilized for the deprotection of cysteine derivatives in peptides, facilitating disulfide bond formation. This application is significant in peptide synthesis, particularly in creating complex peptide structures like sarafotoxin A fragments and analogs of calcitonin containing S-protected cysteine derivatives (Bishop, Jones, & Chmielewski, 1993).

Organic Synthesis

In organic synthesis, Dimethylphenacylsulfonium Tetrafluoroborate is involved in reactions with N-nitrosoacetarylamides, resulting in the formation of various organic compounds. These reactions demonstrate its role in facilitating complex organic transformations (Sami & Osman, 1976).

Ionic Liquid-Assisted Gelation

This compound aids in the gelation of organic solvents, particularly in the presence of ionic liquids. The use of tetrafluoroborate-containing ionic liquids for the gelation of dimethylsulfoxide highlights its utility in creating novel material states and its potential in material science applications (Smith, Knowles, Albright, & Dzyuba, 2010).

Catalysis

In catalytic processes, it has been used as a catalyst for reactions like acetal formation from aldehydes and ketones. This underscores its importance in facilitating and optimizing chemical reactions in synthetic chemistry (Kumar & Chakraborti, 2005).

Synthesis of Coordination Compounds

It serves as a starting material for synthesizing fluoride-containing coordination compounds. This application is crucial in the field of inorganic chemistry for the development of new materials and catalysts (Reedijk, 1982).

Electrocatalysis

Dimethylphenacylsulfonium Tetrafluoroborate is used in electrocatalysis, particularly in the reduction of carbon dioxide, demonstrating its potential in environmental applications and renewable energy technologies (Kumar, Kumar, & Kulandainathan, 2012).

Safety And Hazards

Dimethylphenacylsulfonium Tetrafluoroborate is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing dusts or mists, to not eat, drink or smoke when using this product, and to wash hands and face thoroughly after handling . Protective gloves, protective clothing, face protection should be worn, and it should be stored locked up .

properties

IUPAC Name

dimethyl(phenacyl)sulfanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13OS.BF4/c1-12(2)8-10(11)9-6-4-3-5-7-9;2-1(3,4)5/h3-7H,8H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDZUKNJLPHOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C[S+](C)CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BF4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371854
Record name Dimethylphenacylsulfonium Tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylphenacylsulfonium Tetrafluoroborate

CAS RN

24806-57-3
Record name Dimethylphenacylsulfonium Tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylphenacylsulfonium Tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
Y Toba, M Yasuike, Y Usui - Journal of Photoscience, 1998 - koreascience.kr
… layer containing DMPSB was higher than that of an tetrabutylammonium butyltriphenylborate (TBAB) as an electron donating initiator or a dimethylphenacylsulfonium tetrafluoroborate (…
Number of citations: 14 koreascience.kr
AL Maycock, GA Berchtold - The Journal of Organic Chemistry, 1970 - ACS Publications
Phenacylsulfonium tetrafluoroborates (1, 5, 7, 9, and 11) on irradiation afford products resulting from homolytic cleavage of the phenacylcarbon-sulfur bond. Benzylsulfonium …
Number of citations: 83 pubs.acs.org
Y Toba, M Saito - Journal of Photoscience, 1998 - koreascience.kr
… Anthracene (An), 9-methylanthracene (MAn), 9,10-dimethylanthracene (DMAm), diphenyliodonium hexafluorophosphate (1 d), dimethylphenacylsulfonium tetrafluoroborate (2e), and …
Number of citations: 8 koreascience.kr
JV Crivello, JHW Lam - Journal of Polymer Science: Polymer …, 1979 - Wiley Online Library
… of the bromide anion in the photolysis described by earlier workers, published the results of their experiments on the photolysis of dimethylphenacylsulfonium tetrafluoroborate. They ob…
Number of citations: 29 onlinelibrary.wiley.com
K Kudo - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
… Alternate Names: (1) dimethylphenacylsulfonium bromide; (benzoylmethyl)dimethylsulfonium bromide; (2) dimethylphenacylsulfonium tetrafluoroborate; (benzoylmethyl)…
Number of citations: 2 onlinelibrary.wiley.com
T Mukaiyama, K Saigo, H Takei - Bulletin of the Chemical Society of …, 1971 - journal.csj.jp
… iminosulfonium tetrafluoroborates could not be obtained by the reactions of the sulfonium tetrafluoroborates, such as dimethylphenacylsulfonium tetrafluoroborate, …
Number of citations: 7 www.journal.csj.jp
MP Lin, HB Kim, T Ikeda, T Endo - Journal of Polymer Science …, 1992 - Wiley Online Library
… of triarylsulfonium salts, 293 dialkylphenacylsulfonium salt^,^'^ and dialkyl(4-hydroxyphenyl) sulfonium Salk6 For example, on photolysis, dimethylphenacylsulfonium tetrafluoroborate …
Number of citations: 8 onlinelibrary.wiley.com
Y Toba, Y Usui, T Konishi, O Ito, T Uesugi - Macromolecules, 1999 - ACS Publications
Visible light polymerization of an acrylate in poly(methyl methacrylate) (PMMA) film using a series of dialkylphenacylsulfonium butyltriphenylborate initiators was investigated. When 3,3‘-…
Number of citations: 16 pubs.acs.org
Y Toba, Y Usui, MM Alam, O Ito - Macromolecules, 1998 - ACS Publications
… Diphenyliodonium hexafluorophosphate (DPI) and dimethylphenacylsulfonium tetrafluoroborate (DMPS) were obtained from Tokyo Chemical Industries Co., Ltd.. Tetrahydrofurfuryl …
Number of citations: 27 pubs.acs.org
Y Matano, N Azuma, H Suzuki - Journal of the Chemical Society …, 1994 - pubs.rsc.org
… or the dimethyl sulfide 9, compound 3f readily underwent onium exchange to give phenacyltriphenylphosphonium tetrafluoroborate 7 and dimethylphenacylsulfonium tetrafluoroborate …
Number of citations: 48 pubs.rsc.org

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